Bleomycin acid

bleomycin structure-activity relationship terminal amine pharmacology glycopeptide antibiotic core scaffold

Procurement of bleomycin acid (CAS 37364-66-2) addresses the critical need for a certified reference standard in GMP-compliant bleomycin sulfate manufacturing. This compound, designated EP Impurity A, is essential for compendial HPLC methods (21 CFR 436.339). - Mandatory for ANDA/DMF submissions: Used as a system suitability marker and calibration standard for impurity quantification. - Definitive negative control: Enables precise SAR studies by establishing the baseline activity of the core pharmacophore without terminal amine interference. - Enzymatic substrate: Facilitates bleomycin hydrolase kinetic assays to dissect resistance mechanisms (Km vs Vmax).

Molecular Formula C50H72N16O22S2
Molecular Weight 1313.3 g/mol
CAS No. 37364-66-2
Cat. No. B1215172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin acid
CAS37364-66-2
Synonymsbleomycinic acid
Molecular FormulaC50H72N16O22S2
Molecular Weight1313.3 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O
InChIInChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66)
InChIKeyMRNLLBXPSWMYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bleomycin Acid: Core Pharmacophore of the Bleomycin Family


Bleomycin acid (also known as bleomycinic acid, CAS 37364-66-2, molecular formula C50H72N16O22S2, molecular weight 1,313.3 g/mol) is the core glycopeptide pharmacophore that constitutes the structural backbone shared by all members of the bleomycin (BLM) family of antitumor antibiotics [1][2]. All clinically deployed bleomycins — predominantly bleomycin A2 and B2 — are cationic amide derivatives that differ exclusively in their terminal alkylamine (R-group) substitution appended to the C-terminal bithiazole carboxylic acid of this common bleomycinic acid scaffold [3][4]. The bleomycins were originally isolated from Streptomyces verticillus as Cu(II) chelates and exert their antineoplastic activity through sequence-selective, metal-dependent oxidative DNA strand scission [5].

Why Bleomycin Acid Differs from Clinical Bleomycin Congeners


Despite sharing the identical bleomycinic acid core, individual BLM congeners exhibit profound quantitative differences in DNA binding affinity, DNA strand scission potency, bleomycin hydrolase substrate kinetics, cellular uptake, and ultimately antineoplastic efficacy — differences that arise solely from variation in the terminal R-group [1]. Bleomycin B2 produces considerably more DNA breaks than bleomycin A2 in ligase-proficient cells, yet demethyl bleomycin A2 retains full biological activity despite possessing only 30% of A2's in vitro DNA cleavage capacity [2][3]. The terminal amine region also dictates the apparent affinity (Km) of each congener for bleomycin hydrolase, the cysteine protease primarily responsible for metabolic inactivation, with Km values differing by up to 15-fold between A2 and B2 [4]. Consequently, bleomycin acid — the R = -OH (free carboxylic acid) terminus — occupies a distinct analytical, biochemical, and regulatory niche that is non-substitutable with the clinical A2/B2 mixture in pharmaceutical impurity profiling, reference standard applications, or structure–activity relationship studies.

Evidence for Bleomycin Acid Differentiation


Terminal R-Group Identity and Structural Distinction

Bleomycin acid (CAS 37364-66-2) is structurally defined by its terminal R-group = -OH (free carboxylic acid at the C-terminal bithiazole-4-carboxylic acid position), making it the unadorned pharmacophore core that is chemically distinct from all clinically active bleomycin congeners [1][2]. In contrast, bleomycin A2 carries an N1-[3-(dimethylsulfonio)propyl] substituent (R = positively charged sulfonium), bleomycin B2 carries an N1-[4-(aminoiminomethyl)amino]butyl (R = guanidinium) substituent, and bleomycin A5 carries a spermidine-derived substituent [3]. This single structural difference — the absence of a positively charged C-terminal amine tail in bleomycin acid — is the molecular basis for its distinct HPLC retention behavior, reduced DNA binding affinity, altered bleomycin hydrolase substrate kinetics, and diminished cytotoxicity relative to the clinical A2/B2 mixture [4]. Cohen (1976) explicitly characterized bleomycin acid as the 'common inactive bleomycinic acid' from which active cationic amide congeners are derived [1].

bleomycin structure-activity relationship terminal amine pharmacology glycopeptide antibiotic core scaffold C-terminal bithiazole modification

Compendial HPLC Elution Order and Identity Confirmation

Under the official Code of Federal Regulations (21 CFR § 436.339) reversed-phase HPLC method for bleomycin fraction analysis — utilizing a C18 column with a linear gradient of 0.005 M 1-pentanesulfonic acid (pH 4.3) and methanol (10% → 40% over 60 min, 1.2 mL/min, UV detection at 254 nm) — the elution order is rigorously established as: void volume, bleomycinic acid, bleomycin A2, bleomycin A5, bleomycin B2, bleomycin B4, and demethylbleomycin A2 [1]. Bleomycinic acid is the first retained peak following the void volume, eluting before all other quantified bleomycin components. This unambiguous chromatographic identity enables its use as a system suitability marker and impurity reference standard (EP Impurity A) in pharmaceutical QC workflows, where the percentage of each bleomycin component is calculated by comparing its peak area contribution to the total response of all bleomycins [1][2].

HPLC bleomycin assay pharmacopeial impurity profiling bleomycin component separation quality control method validation

Bleomycin Hydrolase Substrate Kinetics and Inactivation

Bleomycinic acid was confirmed as a substrate of rabbit lung bleomycin hydrolase (EC 3.4.22.40) alongside BLM A2, BLM B2, tallysomycin S10b, peplomycin, BAPP, and deglyco-BLM A2, with each analog metabolized to a single deamido metabolite [1]. Across all congeners tested, the enzymatic conversion resulted in metabolites that were 6- to 35-fold less potent than their parent compounds in inhibiting proliferation of A-253 human head and neck squamous carcinoma cells [1]. The terminal amine region was identified as the key determinant of hydrolase affinity: Km for BLM B2 (0.056 ± 0.005 mM) was 15-fold lower (higher affinity) than for BLM A2 (0.83 ± 0.11 mM), while the carbohydrate (disaccharide) region dictated the maximum catalytic rate (Vmax), with deglyco-BLM A2 showing a 4-fold higher Vmax than BLM A2 [1][2]. Bleomycinic acid, lacking the terminal amine tail entirely, is recognized and hydrolyzed by the enzyme, positioning it as a critical substrate for hydrolase activity assays and resistance mechanism studies.

bleomycin hydrolase kinetics metabolic inactivation drug resistance mechanism BLM detoxification pathway

DNA Cleavage and Cytotoxicity Uncoupling in Congeners

A key finding relevant to bleomycin acid procurement is the documented uncoupling between in vitro DNA cleavage potency and biological growth inhibitory activity among bleomycin congeners. Demethyl bleomycin A2 — a close structural analog differing from bleomycin A2 only by the absence of a methyl group on the pyrimidoblamic acid moiety — retained full biological activity (growth inhibition of Ehrlich ascites tumor cells) relative to bleomycin A2, despite possessing only 30% of A2's capacity for in vitro DNA strand scission [1]. Furthermore, a comprehensive comparison of bleomycin congeners by Berry et al. (1985) demonstrated that the net amount of DNA damage measured at equivalent growth inhibition levels varied widely across congeners, and the degree of growth inhibition at a given level of submaximal DNA damage also varied widely — leading to the conclusion that growth inhibition and net DNA damage are not directly correlated when individual congeners are compared [2]. Bleomycin acid, as the R = -OH core that lacks the cationic C-terminal tail, represents the extreme baseline of this spectrum — a compound with minimal DNA cleavage activity relative to A2/B2 but invaluable as a negative control for dissecting the contribution of the terminal amine to DNA binding and strand scission.

bleomycin DNA strand scission structure-activity relationship Ehrlich ascites tumor model in vitro-in vivo correlation

Molecular Weight and Formula Differentiation

Bleomycin acid (C50H72N16O22S2; monoisotopic mass 1,312.4 Da; average mass 1,313.3 Da) is a discrete, well-defined chemical entity that is physically and analytically distinguishable from the clinical bleomycin components bleomycin A2 (C55H84N17O21S3+; average mass 1,415.6 Da; net charge +1) and bleomycin B2 (C55H84N20O21S2; average mass 1,425.5 Da) by mass difference alone [1][2][3]. The mass differential arises because bleomycin acid terminates in a free carboxylic acid (-COOH) at the bithiazole C-4 position, whereas A2 and B2 carry extended amine-substituted amide tails that add approximately 102–112 Da to the molecular weight [1][3]. This mass difference is readily resolvable by HPLC-ESI-QTOF-MS, enabling unambiguous identification of bleomycinic acid in complex fermentation broths, pharmaceutical impurity profiles, and biosynthetic pathway intermediate analyses [4].

bleomycin molecular characterization mass spectrometry identification glycopeptide antibiotic quality control chemical formula differentiation

EP Impurity A Reference Standard Status

Bleomycin acid (bleomycinic acid) is officially designated as Bleomycin EP Impurity A and Bleomycin Sulfate EP Impurity A under the European Pharmacopoeia monograph for bleomycin sulfate [1][2]. As a fully characterized reference standard compliant with regulatory guidelines (USP and EP), it is used for analytical method development, method validation (AMV), quality control (QC) applications during API synthesis and formulation, stability studies, and Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1][3]. Its role as a chromatographic identity marker is reinforced by its position as the first retained component in the 21 CFR 436.339 compendial HPLC method [4]. This regulatory designation distinguishes bleomycin acid from the clinical A2/B2 mixture — the latter being the active pharmaceutical ingredient, while the former serves as a critical impurity marker and reference compound for ensuring batch-to-batch consistency and pharmacopeial compliance in bleomycin sulfate manufacturing.

pharmacopeial reference standard bleomycin impurity profiling ANDA submission pharmaceutical analytical method validation

Applications of Bleomycin Acid in Research and QC


Pharmaceutical Impurity Reference Standard for Batch Release

In GMP-compliant pharmaceutical manufacturing of bleomycin sulfate, bleomycin acid (EP Impurity A) is the certified reference standard used in the compendial HPLC method (21 CFR 436.339) for quantifying impurity levels in each API batch [1]. As the first retained chromatographic peak after the void volume, bleomycinic acid serves as both a system suitability marker and a calibration standard for impurity quantification, with peak area contribution calculated against total bleomycin response [1]. This application is mandatory for ANDA and DMF submissions and directly supports batch-to-batch consistency verification in commercial bleomycin sulfate production [2].

SAR Studies of Terminal Amine Pharmacology

Bleomycin acid — characterized as the 'common inactive bleomycinic acid' core (R = -OH) [3] — serves as the definitive negative control in SAR studies that systematically probe how terminal amine modifications (A2 dimethylsulfonium, B2 guanidinium, A5 spermidine) confer DNA binding affinity, sequence selectivity, and cytotoxic potency. Because demethyl bleomycin A2 retains full biological activity at only 30% of A2's DNA cleavage capacity [4], and because DNA damage does not correlate directly with growth inhibition across congeners [5], bleomycin acid provides the essential baseline for deconvoluting the independent contributions of the metal-binding domain, disaccharide moiety, and C-terminal amine to the overall pharmacological profile.

Bleomycin Hydrolase Profiling and Resistance Mechanisms

Bleomycinic acid is a confirmed substrate of bleomycin hydrolase (EC 3.4.22.40), the cysteine protease primarily responsible for metabolic inactivation of BLM-based therapeutics [6]. Its use in hydrolase kinetic assays enables researchers to quantify enzymatic turnover independent of terminal amine-mediated affinity differences — the terminal amine region dictates Km (with a 15-fold difference between B2 and A2), while the carbohydrate region dictates Vmax (4-fold higher for deglyco-BLM A2 vs. BLM A2) [6]. Bleomycin acid thus enables dissection of whether tumor resistance arises from altered hydrolase expression, substrate affinity changes, or catalytic rate modulation.

Biosynthetic Pathway Intermediate Monitoring

Bleomycinic acid is the penultimate biosynthetic intermediate in the bleomycin pathway — the core scaffold onto which the variable terminal amine is appended as the final step [7]. Its discrete molecular identity (C50H72N16O22S2; MW 1,313.3 Da), readily distinguishable from the clinical congeners by HPLC-ESI-QTOF-MS [8], makes it a critical analytical marker for monitoring fermentation efficiency, pathway bottleneck identification, and yield optimization in genetically engineered S. verticillus strains producing novel bleomycin analogs with altered terminal amine pharmacophores.

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